![molecular formula C15H15N3O2S2 B5607275 7-methyl-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5607275.png)
7-methyl-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
"7-methyl-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide" is a compound of interest in various scientific studies due to its complex structure and potential applications in chemistry and materials science. Its synthesis involves multiple steps, utilizing specific reactants and conditions to achieve the desired molecular structure.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves a series of reactions starting from basic sulfonamide groups or benzothiazole derivatives. For example, Abdelall et al. (2010) describe the synthesis of novel sulfonamide compounds, including thiadiazoles and thiadiazines, starting from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, which is indicative of the complexity and steps involved in synthesizing such molecules (Abdelall, M. M., Bashandy, M. S., & El-Morsy, A. M., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group (-SO2NH2) attached to aromatic rings or heterocyclic compounds. Studies like that by Sarojini et al. (2012) involve characterizing the molecular structure of similar compounds using techniques like X-ray diffraction (XRD), NMR, and FTIR, providing insights into the spatial arrangement of atoms and the electronic environment within the molecule (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2012).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, including substitutions and catalytic processes. For instance, Khazaei et al. (2015) demonstrated the use of a benzothiadiazine-derived compound as a catalyst in the synthesis of pyran and phthalazine derivatives, highlighting the reactivity of such compounds under different conditions (Khazaei, A., Zolfigol, M. A., Karimitabar, F., Nikokar, I., & Moosavi-Zare, A. R., 2015).
properties
IUPAC Name |
7-methyl-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-11-7-8-13(15-14(11)17-21-18-15)22(19,20)16-10-9-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAOTWRCPMKULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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